

(E)-1,4-Dibromobut-2-ene-d6 chemical properties

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Compound of Interest

Compound Name: (E)-1,4-Dibromobut-2-ene-d6

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An In-Depth Technical Guide to the Chemical Properties of (E)-1,4-Dibromobut-2-ene-d6

Introduction

(E)-1,4-Dibromobut-2-ene-d6 is the deuterium-labeled form of (E)-1,4-Dibromobut-2-ene.[1] As a stable isotope-labeled compound, it serves as a valuable tool in various scientific disciplines, particularly in drug development and metabolic research.[1] The substitution of hydrogen with deuterium, a heavy isotope, allows for its use as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and analytical methodologies related to **(E)-1,4-Dibromobut-2-ene-d6** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of **(E)-1,4-Dibromobut-2-ene-d6** are summarized in the table below. It is important to note that while some experimental data is available for its non-deuterated counterpart, **(E)-1,4-Dibromobut-2-ene** (CAS: 821-06-7), the properties of the deuterated compound are expected to be very similar.



Property	Value	Source
IUPAC Name	(E)-1,4-dibromo-1,1,2,3,4,4- hexadeuteriobut-2-ene	[2]
Synonyms	trans-1,4-Dibromo-2-butene-d6	[2]
CAS Number	118886-18-3	[2]
Molecular Formula	C4D6Br2	[2]
Molecular Weight	219.94 g/mol	[1][2]
Appearance	White crystalline solid	[3]
Melting Point	48-51 °C (for non-deuterated analog)	[4][5][6]
Boiling Point	205 °C (for non-deuterated analog)	[4][5][7]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and chloroform.[8]	[8]
Stability	Light sensitive.[5]	[5]
Reactivity	Incompatible with strong oxidizers and strong bases.[4]	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of **(E)-1,4-Dibromobut-2-ene-d6**. While specific spectra for the d6 variant are not widely published, the expected characteristics can be inferred from the data available for the non-deuterated analog and the known effects of deuteration.



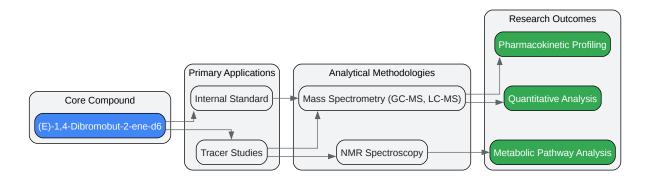
Spectroscopic Technique	Data for (E)-1,4- Dibromobut-2-ene (Non- deuterated)	Expected Changes for (E)-1,4-Dibromobut-2-ene- d6
¹ H NMR	Spectra available, showing characteristic peaks for vinylic and allylic protons.[9]	The absence of signals in the proton NMR spectrum is the most significant change, confirming the high degree of deuteration. Residual proton signals would indicate incomplete labeling.
¹³ C NMR	Spectra available for similar compounds.[10][11]	Carbon signals will couple to deuterium, resulting in multiplets instead of singlets (or doublets if coupled to a single proton). The chemical shifts will be very similar.
Mass Spectrometry (MS)	Molecular ion peak corresponding to the mass of the non-deuterated compound (213.90 g/mol).[9]	The molecular ion peak will be shifted to a higher mass-to-charge ratio, corresponding to the mass of the deuterated compound (219.94 g/mol).[2]
Infrared (IR) Spectroscopy	FT-IR spectra are available.[3] [12] The C=C stretch for trans alkenes is typically in the 1680-1660 cm ⁻¹ region, and the C-H wag is around 965 cm ⁻¹ .[13]	The C-D stretching and bending vibrations will appear at lower frequencies (approximately 2100-2200 cm ⁻¹ for C-D stretch) compared to C-H vibrations (around 3000 cm ⁻¹) due to the increased reduced mass.

Applications in Research and Drug Development

The primary utility of **(E)-1,4-Dibromobut-2-ene-d6** lies in its application as an internal standard and a tracer in metabolic studies. Deuteration can influence the pharmacokinetic and



metabolic profiles of drug candidates, a phenomenon that is actively studied in drug development.[1][14]



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Caption: Logical flow of applications for (E)-1,4-Dibromobut-2-ene-d6.

Experimental ProtocolsSynthesis

While a specific, detailed protocol for **(E)-1,4-Dibromobut-2-ene-d6** is not readily available in the provided search results, a general synthetic route can be inferred from the preparation of its non-deuterated analog. The synthesis would likely involve the bromination of a deuterated precursor.

Inferred Synthetic Protocol:

- Starting Material: But-2-yne-d6 or Butadiene-d6.
- Reaction: The deuterated starting material is dissolved in a suitable solvent, such as dichloromethane.



- Bromination: The solution is cooled (e.g., to -10 to 10 °C), and liquid bromine is added dropwise.
- Workup: The reaction mixture is then processed to isolate the crude product.
- Purification: The crude **(E)-1,4-Dibromobut-2-ene-d6** is purified, typically by recrystallization or chromatography, to yield the final product.

The non-deuterated compound is a known intermediate in the synthesis of pharmaceuticals like Aliskiren.[5] Therefore, the deuterated version can be used to produce deuterated Aliskiren for research.

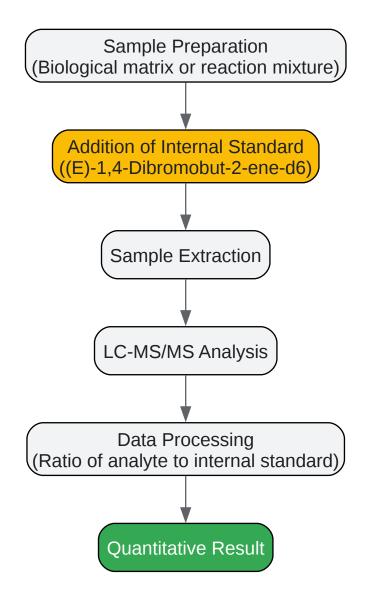
Analytical Methodology: HPLC

(E)-1,4-Dibromobut-2-ene can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[15] This method is suitable for the deuterated analog as well.

HPLC Conditions:

- Column: Newcrom R1 or a similar reverse-phase column.[15]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid. For mass spectrometry detection, a volatile modifier such as formic acid should be used instead.[15]
- Detection: UV-Vis or Mass Spectrometry (MS).
- Application: This method is scalable and can be used for purity assessment and for isolating impurities in preparative separations. It is also suitable for pharmacokinetic studies.[15]





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Caption: Workflow for use as an internal standard in quantitative analysis.

Safety and Handling

The non-deuterated analog, (E)-1,4-Dibromobut-2-ene, is classified as toxic if swallowed or inhaled and causes burns.[5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, and eye/face protection, in a well-ventilated area or fume hood.[5] It should be stored in a cool, dry place, away from light, strong oxidizing agents, and strong bases.[4][8]

Conclusion



(E)-1,4-Dibromobut-2-ene-d6 is a crucial tool for researchers in chemistry and drug development. Its primary value is as an internal standard for accurate quantification and as a tracer for elucidating metabolic pathways and pharmacokinetic profiles. Understanding its chemical properties, reactivity, and appropriate analytical methods is key to its effective utilization in a research setting.

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